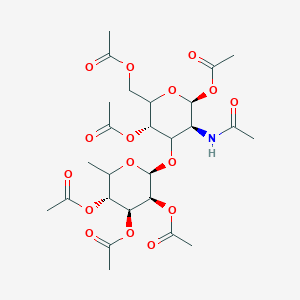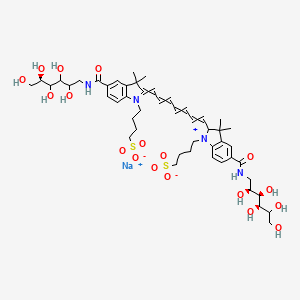
2,6-Diamino-6-oxohexanoic acid
Vue d'ensemble
Description
2,6-Diamino-6-oxohexanoic acid, also referred to as lysine , is an alpha-amino acid. It has a molecular formula of C₆H₁₂N₂O₃ and a molecular weight of 160.17.
Synthesis Analysis
The synthesis of 2,6-Diamino-6-oxohexanoic acid involves the aqueous phase being washed with ethyl acetate and concentrated under reduced pressure at 50 ℃ to give the title compound .Molecular Structure Analysis
The molecular structure of 2,6-Diamino-6-oxohexanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 292.375 Da and the monoisotopic mass is 292.211060 Da .Chemical Reactions Analysis
2,6-Diamino-6-oxohexanoic acid is involved in numerous reactions, including R00445, R00446, R00447, R00448, R00449, R00451, R00452, R00453, R00454, R00457, R00458, R00459, R00460, R00461, R00462, R00463, and others . In one study, it was used in the synthesis of diaminopyrimidine oxide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diamino-6-oxohexanoic acid include an average mass of 292.375 Da and a monoisotopic mass of 292.211060 Da .Applications De Recherche Scientifique
Enzymatic Production of 6-Oxohexanoic Acid
Specific Scientific Field
This application falls under the field of Biochemistry and Biotechnology .
Summary of the Application
6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly (ε-caprolactone) (PCLs) with tunable properties . PCLs that have functional side groups such as hydrophilic moieties, halogens, amines, and unsaturated functional groups have attracted a lot of attention . These substituted PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .
Methods of Application or Experimental Procedures
An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid was developed using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is easily produced by ring opening of caprolactam and is much cheaper than 2-hydroxycyclohexanone dimer .
Results or Outcomes
6-Oxohexanoic acid was produced from 6-aminohexanoic acid with 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .
Antifibrinolytic Drug
Specific Scientific Field
This application falls under the field of Pharmacology and Medicine .
Summary of the Application
6-Aminohexanoic acid is used clinically as an antifibrinolytic drug . It promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It has been reported to inhibit plasminogen binding to activated platelets .
Methods of Application or Experimental Procedures
The synthetic lysine analog, without an α-amino group, is used clinically as an antifibrinolytic drug . The specific dosage and administration depend on the patient’s condition and the doctor’s prescription.
Results or Outcomes
The use of 6-aminohexanoic acid as an antifibrinolytic drug has been shown to be effective in reducing bleeding in clinical settings .
Chemical Synthesis of Modified Peptides
Specific Scientific Field
This application falls under the field of Chemistry and Biochemistry .
Summary of the Application
6-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides . It is often used as a linker in various biologically active structures .
Methods of Application or Experimental Procedures
The synthetic lysine derivative, without an α-amino group, is used in the chemical synthesis of modified peptides and various biologically active structures . The specific synthesis procedures depend on the type of peptide being synthesized.
Results or Outcomes
The use of 6-aminohexanoic acid in the synthesis of modified peptides has enabled the production of peptides with specific properties and functions .
Polyamide Synthetic Fibers (Nylon) Industry
Specific Scientific Field
This application falls under the field of Material Science and Engineering .
Summary of the Application
6-Aminohexanoic acid plays a significant role in the polyamide synthetic fibers (nylon) industry .
Methods of Application or Experimental Procedures
6-Aminohexanoic acid is used as a starting material in the production of nylon-6 and nylon-66 polyamides .
Results or Outcomes
The use of 6-aminohexanoic acid in the production of nylon has contributed to the wide range of nylon products available today .
Propriétés
IUPAC Name |
2,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346546 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-6-oxohexanoic acid | |
CAS RN |
34218-76-3 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)






![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)




